2-(Cyclopentylsulfanyl)-1-phenylethan-1-one
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Overview
Description
2-(Cyclopentylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of a cyclopentylsulfanyl group attached to a phenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylsulfanyl)-1-phenylethan-1-one typically involves the reaction of cyclopentylthiol with 1-phenylethanone under specific conditions. One common method is the nucleophilic substitution reaction where cyclopentylthiol acts as a nucleophile, attacking the carbonyl carbon of 1-phenylethanone. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of the thiol group, enhancing its nucleophilicity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylsulfanyl)-1-phenylethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-(Cyclopentylsulfanyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylsulfanyl)-1-phenylethan-1-one involves its interaction with various molecular targets. The sulfur atom in the cyclopentylsulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl ring may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopentylthio)acetophenone
- 2-(Cyclopentylsulfanyl)benzaldehyde
- 2-(Cyclopentylsulfanyl)benzoic acid
Uniqueness
2-(Cyclopentylsulfanyl)-1-phenylethan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a cyclopentylsulfanyl group and a phenylethanone backbone allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C13H16OS |
---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-cyclopentylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C13H16OS/c14-13(11-6-2-1-3-7-11)10-15-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 |
InChI Key |
FIULLVODRVMXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)SCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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